Boc-D-Homoarginine hydrochloride is a synthetic derivative of homoarginine, an amino acid that plays a significant role in various biochemical processes. This compound is particularly notable for its applications in biochemical research and pharmaceutical development. Homoarginine itself is an endogenous substance that has been studied for its potential cardiovascular benefits and its role in nitric oxide synthesis.
Boc-D-Homoarginine hydrochloride is classified as a non-proteinogenic amino acid. It is synthesized through chemical processes rather than being derived directly from natural sources. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality during synthesis, which is crucial for maintaining the integrity of the compound during various chemical reactions.
The synthesis of Boc-D-Homoarginine hydrochloride typically involves several steps, including:
Boc-D-Homoarginine hydrochloride has a complex molecular structure characterized by:
The presence of the hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in biochemical assays.
Boc-D-Homoarginine hydrochloride can participate in several chemical reactions:
The mechanism of action for Boc-D-Homoarginine hydrochloride primarily involves its role as a substrate or inhibitor in enzymatic reactions:
Boc-D-Homoarginine hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in various biochemical applications.
Boc-D-Homoarginine hydrochloride has several applications in scientific research:
The synthesis of the D-homoarginine backbone requires precise chiral control to maintain the non-natural D-configuration, which confers resistance to enzymatic degradation and altered biorecognition. Key approaches include:
Chiral Pool Derivatization: Starting from L-ornithine, enantiomeric inversion is achieved through diazotization under Mild conditions (5°C) with sodium nitrite in acetic acid, yielding D-ornithine. Subsequent guanidinylation employs O-methylisourea (OMIU) at pH 10.5, selectively converting the ε-amino group to a guanidino function while preserving stereochemistry. This method delivers enantiomeric excess (ee) >98% but requires rigorous pH control to prevent racemization [3] [8].
Asymmetric Catalysis: Transition metal-catalyzed hydrogenation of enolizable precursors like N-acyl dehydrohomoarginine derivatives using Rh(I)-(R,R)-Et-DuPhos catalysts achieves quantitative asymmetric induction. Critical parameters include substrate concentration (0.2 M), H₂ pressure (50 psi), and temperature (25°C), affording D-homoarginine in 92% isolated yield and >99% ee [3].
Enzymatic Resolution: Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes L-enantiomers from racemic homoarginine esters. The remaining D-homoarginine ester is isolated with 94% ee after 48 hours at 30°C, though this route suffers from yield limitations (<50% theoretical maximum) [3].
Table 1: Key Methods for D-Homoarginine Backbone Synthesis
Method | Key Reagents/Conditions | Yield (%) | ee (%) |
---|---|---|---|
Chiral Pool Derivatization | D-Ornithine + OMIU, pH 10.5 | 85 | >98 |
Asymmetric Hydrogenation | Rh-Et-DuPhos, 50 psi H₂ | 92 | >99 |
Enzymatic Resolution | CAL-B, phosphate buffer, pH 7.0 | 45 | 94 |
1.2 tert-Butoxycarbonyl (Boc) Protection Strategies for Guanidine Functionalization
The Boc protection of D-homoarginine’s α-amino group must avoid side reactions with the highly nucleophilic guanidine moiety. Advanced methodologies include:
Electrophilic Activation: Catalytic 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 5 mol%) activates di-tert-butyl dicarbonate (Boc₂O) by hydrogen-bonding, enabling chemoselective mono-Boc protection at the α-amine within 2 hours at 25°C. This method suppresses guanidinyl urea formation (<1% byproduct) and achieves >95% conversion without racemization [4].
Solvent-Free Catalysis: Perchloric acid adsorbed on silica gel (HClO₄-SiO₂, 2 mol%) facilitates Boc protection under solvent-free conditions in 10 minutes. The heterogeneous catalyst is recyclable (>5 cycles) and ideal for moisture-sensitive operations, yielding 97% pure product after simple filtration [4].
Aqueous-Phase Protection: Boc-ONH₂ (0.3 equiv) in water at pH 8.5 selectively protects the α-amine within 4 hours. This green chemistry approach eliminates organic solvents and avoids carbamate formation at the guanidine group, even at high substrate concentrations (0.5 M) [4].
Table 2: Boc Protection Methodologies for D-Homoarginine
Strategy | Catalyst/Reagent | Time | Selectivity (α-amine:guanidine) |
---|---|---|---|
HFIP Activation | 5 mol% HFIP | 2 h | >200:1 |
Solvent-Free | HClO₄-SiO₂ | 10 min | >150:1 |
Aqueous-Phase | Boc-ONH₂ | 4 h | >100:1 |
Conversion of Boc-D-homoarginine to its hydrochloride salt enhances stability, crystallinity, and peptide coupling efficiency. Critical process parameters include:
Solvent Optimization: Anti-solvent crystallization using methanol/water (4:1 v/v) with gaseous HCl bubbling yields plates with low hygroscopicity. Alternative solvent pairs like ethanol/diethyl ether (1:5) produce needles with superior flowability but higher solvent inclusion risks. The water content in hydrates (e.g., monohydrate vs. hemihydrate) is controlled by adjusting a_w (water activity) to 0.6 during crystallization [1] [5] [9].
Crystallization Kinetics: Seeding at 40% of the saturation concentration suppresses oiling-out. Cooling rates of 0.5°C/min from 50°C to 0°C yield monodisperse crystals (D₉₀ < 50 µm). Hydrate stability is pH-dependent, with optimal isolation at pH 2.5–3.0 to prevent Boc deprotection [5] [9].
Salt Characterization: The hydrochloride salt exhibits characteristic FTIR bands at 1735 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (guanidinium bend), and 2100–2400 cm⁻¹ (broad ammonium). Optical rotation ([α]D²⁰ = +8.0 ± 2° in H₂O) confirms configurational integrity [5].
Solid-Phase Synthesis (SPS):
Solution-Phase Synthesis:
Table 3: Synthesis Route Comparison for Boc-D-Homoarginine Peptides
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Coupling Reagent | HATU/DIPEA | EDC/HOBt |
Typical Yield/Step | >99% | 95–98% |
Scale Feasibility | <0.1 mmol | >1 mol |
Racemization Risk | <0.05% | <0.1% |
Sequence Limitations | Aggregation-prone peptides | Solubility-limited segments |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8